molecular formula C15H14B2F8N3OPt- B15200880 oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate

oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate

Cat. No.: B15200880
M. Wt: 621.0 g/mol
InChI Key: VEKWVTKANYNSJT-UHFFFAOYSA-O
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Description

Oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate is a complex compound that features a platinum center coordinated with 2,6-dipyridin-2-ylpyridine ligands and oxidanium ions, stabilized by ditetrafluoroborate anions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate typically involves the coordination of platinum with 2,6-dipyridin-2-ylpyridine ligands in the presence of oxidanium ions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as acetonitrile or dichloromethane. The reaction mixture is often heated to facilitate the formation of the complex, followed by the addition of ditetrafluoroborate to stabilize the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of automated reactors to control reaction conditions precisely, ensuring high yield and purity. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The platinum center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride or hydrazine.

    Substitution: Ligand substitution reactions are common, where the 2,6-dipyridin-2-ylpyridine ligands can be replaced by other ligands under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

    Reducing Agents: Sodium borohydride, hydrazine.

    Solvents: Acetonitrile, dichloromethane.

    Catalysts: Various metal catalysts can be used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum oxides, while reduction reactions could produce platinum metal or lower oxidation state complexes.

Scientific Research Applications

Oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and induce cell death.

    Medicine: Explored for its use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.

    Industry: Utilized in the development of sensors and electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate involves its interaction with molecular targets such as DNA or proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This interaction can trigger cell death pathways, making it a potential anticancer agent. Additionally, the compound’s ability to generate reactive oxygen species upon light activation contributes to its effectiveness in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    [Ru(bpy)3]2+: A well-known complex with metal-to-ligand charge-transfer properties.

    [Cr(ddpd)2]3+:

Uniqueness

Oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate is unique due to its combination of platinum with 2,6-dipyridin-2-ylpyridine ligands and oxidanium ions, which imparts distinct electronic and photophysical properties

Properties

Molecular Formula

C15H14B2F8N3OPt-

Molecular Weight

621.0 g/mol

IUPAC Name

oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate

InChI

InChI=1S/C15H11N3.2BF4.H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;2*2-1(3,4)5;;/h1-11H;;;1H2;/q;2*-1;;/p+1

InChI Key

VEKWVTKANYNSJT-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[OH3+].[Pt]

Origin of Product

United States

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